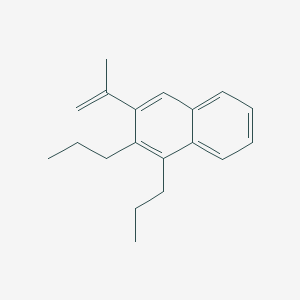
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring substituted with prop-1-en-2-yl and dipropyl groups
Méthodes De Préparation
The synthesis of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with prop-1-en-2-yl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Applications De Recherche Scientifique
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It has been investigated for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: This compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics results in apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be compared with other similar compounds such as:
Combretastatin A-4: Both compounds target the colchicine-binding site on tubulin, but this compound has a different structural scaffold.
Colchicine: While colchicine is a well-known tubulin inhibitor, this compound offers a unique chemical structure that may provide different pharmacokinetic properties.
Propriétés
Numéro CAS |
63299-33-2 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
3-prop-1-en-2-yl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C19H24/c1-5-9-17-16-12-8-7-11-15(16)13-19(14(3)4)18(17)10-6-2/h7-8,11-13H,3,5-6,9-10H2,1-2,4H3 |
Clé InChI |
BWVVEZBVWLAJKK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC2=CC=CC=C21)C(=C)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




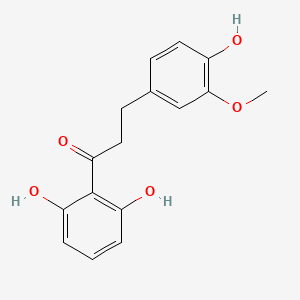
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
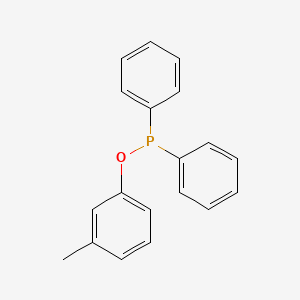
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

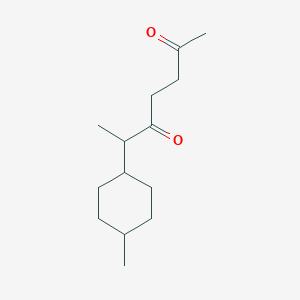
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
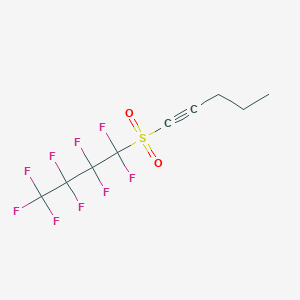
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

